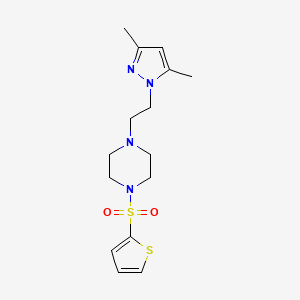
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(thiophen-2-ylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(thiophen-2-ylsulfonyl)piperazine, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies.
Applications De Recherche Scientifique
Anticancer Applications
The compound 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(thiophen-2-ylsulfonyl)piperazine has been studied for its potential applications in anticancer research. A study by Turov (2020) explored the anticancer activity of a series of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle. Among these, a compound structurally similar to the one showed significant effectiveness against various cancer cell lines, suggesting potential anticancer applications for this class of compounds (Turov, 2020).
Antimicrobial and Biofilm Inhibition
Research on derivatives of piperazine, closely related to the chemical , indicates notable antibacterial and antifungal properties. For instance, a study by Mekky et al. (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, which showed potent antibacterial efficacies and biofilm inhibition activities against various bacterial strains (Mekky & Sanad, 2020). Another study highlighted the antimicrobial properties of novel pyrazolyl-s-triazine derivatives, emphasizing the potential of such compounds in combating microbial growth (Sharma et al., 2017).
Propriétés
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-thiophen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S2/c1-13-12-14(2)19(16-13)10-7-17-5-8-18(9-6-17)23(20,21)15-4-3-11-22-15/h3-4,11-12H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYOBWVWBPFBTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCN(CC2)S(=O)(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(thiophen-2-ylsulfonyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

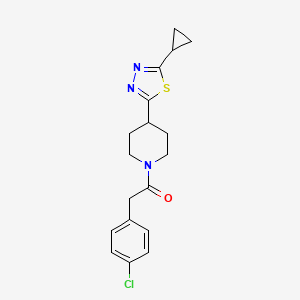
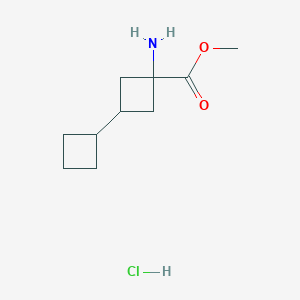


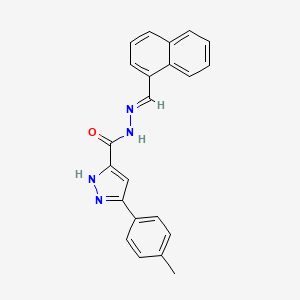
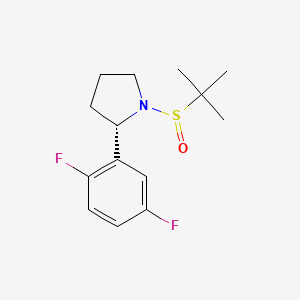

![3-(3-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2637826.png)

![1-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2637832.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-nitrobenzamide](/img/structure/B2637833.png)

![1-(1,2-Benzoxazol-3-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]methanesulfonamide](/img/structure/B2637838.png)
![4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline](/img/structure/B2637839.png)